Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate
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Overview
Description
The compound is a derivative of 2,6-dimethoxyphenol , also known as syringol , which is a phenol with methoxy groups in the 2 and 6 positions. It is the symmetrically dimethylated derivative of pyrogallol . The ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate compound would have an additional ethyl group, an amino group, and an oxoacetate group.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The 2,6-dimethoxyphenyl component would contribute to the aromaticity of the compound, while the amino and oxoacetate groups would introduce polarity .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds have been involved in various reactions. For instance, the strong Lewis base tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP) has been used in catalysing oxa-Michael reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For reference, 2,6-dimethoxyphenol is a colorless solid, although typical samples are brown due to air-oxidized impurities .Scientific Research Applications
Synthesis and Biological Applications
- Synthesis of Novel Compounds : Ethyl 2-((2,6-dimethoxyphenyl)amino)-2-oxoacetate has been utilized in the synthesis of various novel compounds, including oxo(pyrimidinyl)acetamides, which showed low antibacterial and antitumor activity (Gasparyan et al., 2016).
- Antioxidant Capacity : Derivatives of 2,6-dimethoxyphenol have been investigated for their antioxidant capacity, revealing that certain products of laccase-catalyzed oxidation can serve as bioactive compounds with higher antioxidant capacity than the substrate (Adelakun et al., 2012).
- Enzymatic Modification : Enzymatic modifications involving compounds like 2,6-dimethoxyphenol have led to the production of dimers with enhanced antioxidant capabilities, demonstrating potential for bioactive applications (Adelakun et al., 2012).
- Protein-Tyrosine Phosphatase Inhibitors : Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetate derivatives have been synthesized and screened for inhibitory activity against protein tyrosine phosphatase 1B, showing potential as inhibitors with significant biological activity (Navarrete-Vázquez et al., 2012).
Chemical Properties and Synthesis
- Chemoselective Synthesis : The synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from cyclic β-alkoxyvinyl α-ketoester using ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate highlights the chemoselectivity and efficiency of this method, yielding products with moderate to good yields (Pretto et al., 2019).
- Synthesis of 3-Benzazepine Derivatives : Research on bridged-ring nitrogen compounds has led to the synthesis of bridged 3-benzazepine derivatives, starting from compounds like ethyl 3,4-dimethoxyphenyl(phenyl)acetate, demonstrating the compound's utility in the synthesis of complex organic structures (Gentles et al., 1991).
Miscellaneous Applications
- Characterization of Secondary Metabolites : Studies on mollusks have led to the isolation and characterization of various secondary metabolites, indicating the potential of compounds like ethyl acetate-methanol extracts in the discovery of new bioactive substances (Chakraborty & Joy, 2019).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-(2,6-dimethoxyanilino)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-18-12(15)11(14)13-10-8(16-2)6-5-7-9(10)17-3/h5-7H,4H2,1-3H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNJYUFOVLPVHFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC=C1OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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